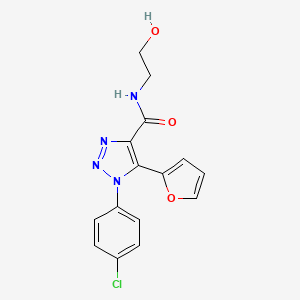
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole" belongs to the family of 1,3,4-oxadiazoles, which are known for their wide range of biological activities and applications in material science due to their high-energy molecular structure. The structural uniqueness of this compound comes from the presence of oxadiazole rings, which are pivotal in its chemical behavior and properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from aromatic acids, esters, or hydrazides, leading to the formation of the oxadiazole ring through cyclization processes. In the case of compounds with similar structures, the synthesis has been carried out using starting materials like amino-benzenedicarboxylic acid and methoxy benzoyl hydrazine, followed by diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration steps to form the desired 1,3,4-oxadiazole derivatives (Zhu Wei-guo, 2007).
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazoles has been characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. Single-crystal X-ray analysis has provided unambiguous structure determination for compounds within this class, highlighting the planarity of the oxadiazole rings and the conformational relationships between substituents which can significantly impact the compound's physical and chemical properties (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo a variety of chemical reactions that define their chemical properties. These include nucleophilic substitution reactions, cycloadditions, and the formation of complexes with metals. The reactivity is influenced by the substituents on the oxadiazole ring and the nature of the reaction partners (M. Kut et al., 2023).
Propiedades
IUPAC Name |
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-3-23-14-9-11(8-13(18)15(14)22-2)16-20-17(24-21-16)10-5-4-6-12(19)7-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKZVBIHKXJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-bromophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5049043.png)
![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5049046.png)
![ethyl (5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5049053.png)
![6-(2-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5049057.png)
![3-methyl-N-[6-methyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5049063.png)

![isopropyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5049068.png)

![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5049098.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)